2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chloromethylation . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
Chemical Reactions Analysis
2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family. Some similar compounds include:
4H-pyrido[1,2-a]pyrimidin-4-one: Known for its diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity. The uniqueness of this compound lies in its specific chemical structure and the presence of the chloromethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-2-3-9-12-7(5-11)4-10(14)13(9)6-8/h2-4,6H,5H2,1H3 |
InChI Key |
VNNJULMSYPYOOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC(=CC2=O)CCl)C=C1 |
Origin of Product |
United States |
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